N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H16N6O3S2 and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds containing the thiadiazole moiety, similar to the one in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide, have been used as precursors in the synthesis of various heterocyclic compounds. This includes the synthesis of pyrrole, pyridine, coumarin, thiazole, and other derivatives. Such compounds have applications in the field of chemistry and materials science for developing new materials and chemical entities (Fadda et al., 2017).
Anticancer Research
In the realm of medicinal chemistry, derivatives of thiadiazole have been synthesized and evaluated for their potential as anticancer agents. This involves the development of compounds with structural features similar to the one , and testing their efficacy against various cancer cell lines, such as breast cancer cells (Abu-Melha, 2021).
Anti-Inflammatory and Analgesic Applications
Compounds derived from thiadiazole, like the compound , have been studied for their anti-inflammatory and analgesic properties. This involves assessing their effectiveness as inhibitors of cyclooxygenase enzymes and their ability to reduce inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Research
Thiadiazole derivatives are also being explored for their antimicrobial and antifungal capabilities. Research in this area involves synthesizing new chemical structures and testing their effectiveness against various pathogens, including bacteria and fungi (Cankilic & Yurttaş, 2017).
Enzyme Inhibition for Therapeutic Applications
Certain derivatives of thiadiazole have been synthesized as inhibitors of specific enzymes, such as kidney-type glutaminase. These compounds are studied for their potential in treating diseases like cancer by inhibiting enzymes crucial for cancer cell metabolism (Shukla et al., 2012).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S2/c1-7-5-16-12-10(13(23)21(4)15(24)20(12)3)11(7)25-6-9(22)17-14-19-18-8(2)26-14/h5H,6H2,1-4H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQMVPAYWJCZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)NC3=NN=C(S3)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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